molecular formula C17H15N3O3 B3958844 N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide

N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide

Cat. No. B3958844
M. Wt: 309.32 g/mol
InChI Key: CGPFBLZHNYZTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNB and has been studied extensively for its various properties and potential uses.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cancer cells. BPNB has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. Additionally, BPNB has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BPNB has been shown to induce apoptosis and inhibit cell proliferation. In normal cells, BPNB has been shown to have minimal effects on cell viability and proliferation. However, at high concentrations, BPNB can cause cytotoxicity and induce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide in lab experiments include its high purity, stability, and versatility. BPNB can be easily synthesized and purified, and it can be used as a building block for the synthesis of various compounds. However, the limitations of using BPNB in lab experiments include its cytotoxicity at high concentrations and its potential for non-specific binding to other molecules.

Future Directions

There are several future directions for the study of N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide. One potential direction is the further investigation of its anticancer properties and its potential as a therapeutic agent. Another direction is the study of its potential applications in material science, such as the synthesis of new organic materials. Additionally, the development of new synthesis methods for BPNB and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

Scientific Research Applications

N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPNB has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. In material science, BPNB has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In organic synthesis, BPNB has been used as a reagent for the synthesis of various compounds, such as amides and esters.

properties

IUPAC Name

N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c18-11-6-12-19(13-14-7-2-1-3-8-14)17(21)15-9-4-5-10-16(15)20(22)23/h1-5,7-10H,6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPFBLZHNYZTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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